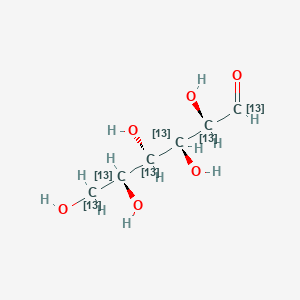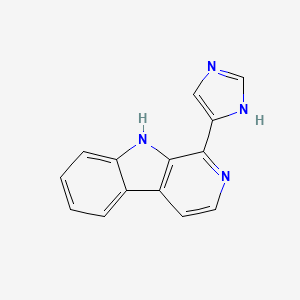
CDK8-Cyclin C degrader LL-K8-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LL-K8-22 is a potent, selective, and durable dual degrader of the CDK8-cyclin C complex. This compound has demonstrated significant efficacy in suppressing STAT1 Ser 727 phosphorylation and inhibiting carcinogenic transcriptional programs driven by E2F and MYC. LL-K8-22 is particularly utilized in research for triple-negative breast cancer (TNBC) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
LL-K8-22 was identified through a series of hydrophobic tagging-based degraders of the CDK8-cyclin C complex. The synthetic route involves designing, synthesizing, and evaluating these degraders to identify the first dual degrader, LL-K8-22, which induces selective and synchronous degradation of CDK8 and cyclin C .
Industrial Production Methods
Currently, LL-K8-22 is primarily used for scientific research and is not produced on an industrial scale. The compound is synthesized in specialized laboratories under controlled conditions to ensure its purity and efficacy .
Análisis De Reacciones Químicas
LL-K8-22 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify LL-K8-22, potentially affecting its efficacy as a degrader.
Substitution: LL-K8-22 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
LL-K8-22 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of the CDK8-cyclin C complex and its effects on various signaling pathways.
Biology: Helps in understanding the role of CDK8 and cyclin C in cellular processes and their implications in diseases.
Medicine: Investigated for its potential therapeutic applications in treating triple-negative breast cancer and other cancers driven by E2F and MYC transcriptional programs.
Industry: Utilized in the development of new therapeutic agents targeting the CDK8-cyclin C complex
Mecanismo De Acción
LL-K8-22 exerts its effects by inducing the selective and synchronous degradation of CDK8 and cyclin C. This degradation is achieved through hydrophobic tagging, which targets the CDK8-cyclin C complex for proteasomal degradation. The compound effectively suppresses STAT1 Ser 727 phosphorylation and inhibits carcinogenic transcriptional programs driven by E2F and MYC. This mechanism of action makes LL-K8-22 a valuable tool for studying the unknown functions of cyclin C and its role in cancer .
Comparación Con Compuestos Similares
LL-K8-22 is unique in its ability to selectively degrade both CDK8 and cyclin C. Similar compounds include:
BI-1347: The parental molecule of LL-K8-22, which has lower potency and less pronounced effects on CDK8-cyclin C downstream signaling.
Other CDK8 inhibitors: These compounds target CDK8 but do not degrade cyclin C, making LL-K8-22 distinct in its dual degradation capability.
Overall, LL-K8-22 exhibits enhanced anti-proliferative effects and more persistent suppression of STAT1 phosphorylation compared to similar compounds, highlighting its uniqueness and potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C37H43N5O |
|---|---|
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
1-[4-[3-(1-adamantyl)propyl]piperazin-1-yl]-2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C37H43N5O/c43-36(41-14-12-40(13-15-41)11-3-10-37-19-27-16-28(20-37)18-29(17-27)21-37)26-42-25-33(23-39-42)30-6-8-31(9-7-30)35-24-38-22-32-4-1-2-5-34(32)35/h1-2,4-9,22-25,27-29H,3,10-21,26H2 |
Clave InChI |
WXQLBECTYSLDGB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC23CC4CC(C2)CC(C4)C3)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)



![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)






